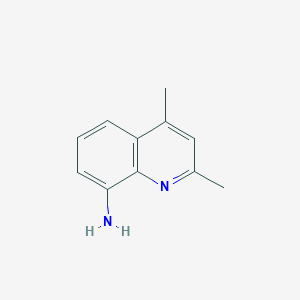
2,4-Dimethylquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the Doebner–von Miller reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline derivatives with aldehydes under acidic conditions.
Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction proceeds under basic conditions to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reaction and reduce production costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
2,4-Dimethylquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the amine group at the 8th position.
4-Methylquinoline: Lacks the amine group at the 8th position.
8-Aminoquinoline: Lacks the methyl groups at the 2nd and 4th positions.
Uniqueness
2,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 2nd and 4th positions and the amine group at the 8th position.
属性
CAS 编号 |
3393-70-2 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
2,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
InChI 键 |
YRONTRGVBHTTPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC=C2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Imidazo[2,1-a]isoindol-5(3H)-one](/img/structure/B11912707.png)

![2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11912724.png)
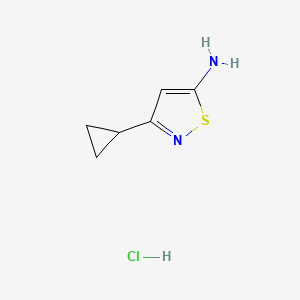
![4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11912730.png)

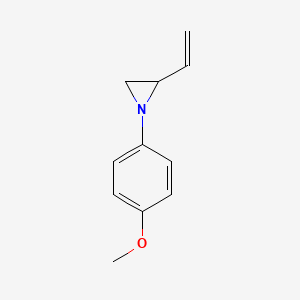
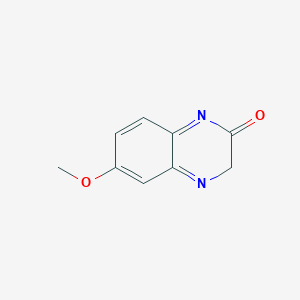
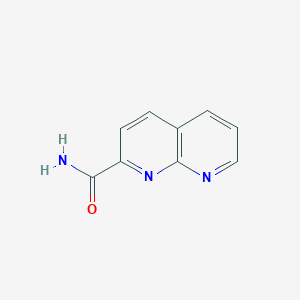



![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)
